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molecular formula C8H10N2O2 B3079969 N'-Hydroxy-4-methoxybenzenecarboximidamide CAS No. 1079393-88-6

N'-Hydroxy-4-methoxybenzenecarboximidamide

Cat. No. B3079969
M. Wt: 166.18 g/mol
InChI Key: WVALRFKCJCIVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05364865

Procedure details

13.32 g (0.1 mol) 4-methoxybenzonitrile, 20.85 g (0.3 mol) of hydroxylamine hydrochloride and 41.40 g (0.3 mol) potassium carbonate was added to 400 mL absolute ethanol and refluxed 21 hours. The product was filtered and recrystallized from methanol to give 3.12 g (0.02 mol) of 4-methoxybenzamide oxime.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
4-methoxybenzamide oxime

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.Cl.[NH2:12][OH:13].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7](=[N:12][OH:13])[NH2:8])=[CH:5][CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
13.32 g
Type
reactant
Smiles
COC1=CC=C(C#N)C=C1
Name
Quantity
20.85 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 21 hours
Duration
21 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
4-methoxybenzamide oxime
Type
product
Smiles
COC1=CC=C(C(N)=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
AMOUNT: MASS 3.12 g
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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